Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2-(Phenoxymethyl)benzaldehyde for Advanced Research
This document provides a comprehensive technical overview of 2-(Phenoxymethyl)benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, properties, and applications, grounding all claims in authoritative references.
2-(Phenoxymethyl)benzaldehyde is an organic compound characterized by a benzaldehyde ring substituted at the ortho position with a phenoxymethyl group. This unique structure, combining an ether linkage and a reactive aldehyde functional group, makes it a valuable intermediate in the synthesis of more complex molecular architectures.
The fundamental identifiers and properties of 2-(Phenoxymethyl)benzaldehyde are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 168551-49-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1][2][3] |
| IUPAC Name | 2-(phenoxymethyl)benzaldehyde | [1] |
| Appearance | Colorless oily liquid | [3] |
| Boiling Point | 180 °C | [1] |
| Density | 1.142 g/cm³ | [1] |
| Flash Point | 158.7 °C | [1] |
| SMILES | C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | [1] |
Synthesis Protocol and Mechanistic Rationale
The strategic synthesis of 2-(Phenoxymethyl)benzaldehyde is critical for its application. A robust method has been reported that achieves high yield through a selective reaction.[3]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from patent literature, which details an efficient synthesis from commercially available starting materials.[3]
Materials:
-
o-Phthalaldehyde
-
Phenol
-
Triethyl phosphite
-
Dichloromethane (DCM), anhydrous
-
Petroleum ether (boiling range 60-90 °C)
-
Ethyl acetate
-
Silica gel (200-300 mesh)
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask under an inert atmosphere, add 5.0 mL of anhydrous dichloromethane.
-
Reagent Addition: Sequentially add o-phthalaldehyde (0.5 mmol), phenol (0.55 mmol, 1.1 eq), and triethyl phosphite (0.55 mmol, 1.1 eq).
-
Reaction: Stir the resulting mixture at room temperature (approx. 20 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent by rotary evaporation.
-
Purification: Purify the crude product via silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (gradient from 40:1 to 30:1 v/v).
-
Isolation: The target compound, 2-(Phenoxymethyl)benzaldehyde, is isolated as a colorless oily liquid with a reported yield of 84%.[3]
Causality and Mechanistic Insights
The choice of reagents is deliberate and key to the reaction's success.
-
o-Phthalaldehyde: Serves as the backbone, providing the two aldehyde functionalities on the benzene ring.
-
Phenol: Acts as the nucleophile, forming the ether linkage.
-
Triethyl phosphite: This is the crucial reagent. It is believed to act as a mild reducing and protecting agent in this context. The reaction likely proceeds through an intermediate where the phosphite selectively reacts with one of the aldehyde groups, forming a phosphonate or a related species. This in-situ protection allows the other aldehyde's corresponding hydroxymethyl group (formed via reduction) to undergo etherification with phenol. The final step would be the release of the protected aldehyde. This one-pot approach avoids the multiple steps of a traditional protect-etherify-deprotect sequence, making it highly efficient.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(Phenoxymethyl)benzaldehyde lies in its utility as a scaffold for building molecules with significant pharmacological potential. Aromatic aldehydes are foundational intermediates in the synthesis of a wide range of pharmaceuticals and bioactive compounds.[4][5]
Precursor to Bioactive Heterocycles
The dual functionality of an aldehyde and an ether linkage allows for diverse synthetic transformations. It is an ideal starting material for constructing heterocyclic systems, which form the core of many modern drugs.
-
Benzimidazole Derivatives: The aldehyde can be condensed with o-phenylenediamines to form 2-substituted benzimidazoles.[6] Benzimidazole moieties are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8][9] The phenoxymethyl side chain can modulate the compound's lipophilicity and binding interactions with biological targets.
-
Dibenz[b,e]oxepine Derivatives: The structure is a precursor to dibenz[b,e]oxepin-11(6H)-one, a core structure found in compounds like Isoxepac, a non-steroidal anti-inflammatory drug.[3] The synthesis involves an intramolecular cyclization, leveraging the proximity of the aldehyde and the phenoxy group.
The fluorine-substituted analogue, 2-(benzyloxy)-4-fluorobenzaldehyde, has been highlighted as a crucial building block for designing molecules with enhanced metabolic stability and binding affinity, particularly in oncology.[10] This underscores the potential of the core 2-(phenoxymethyl)benzaldehyde scaffold in medicinal chemistry.
Analytical Characterization: Expected Spectroscopic Signatures
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 9.9-10.1 ppm (s, 1H): Aldehydic proton.δ 7.0-8.0 ppm (m, 9H): Aromatic protons from both rings.δ 5.1-5.3 ppm (s, 2H): Methylene protons (-O-CH₂-Ar). | The aldehydic proton is highly deshielded. The aromatic region will show complex multiplets. The methylene protons adjacent to the ether oxygen appear as a characteristic singlet. |
| ¹³C NMR | δ ~192 ppm: Carbonyl carbon of the aldehyde.δ 115-160 ppm: Aromatic carbons.δ ~70 ppm: Methylene carbon (-O-CH₂-Ar). | The carbonyl carbon has a distinct downfield shift. The numerous aromatic carbons will appear in their typical range. The methylene carbon is shifted downfield by the adjacent oxygen atom. |
| FT-IR | ~1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.~1240 cm⁻¹ & ~1040 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretch of the aryl ether.~2820 & ~2720 cm⁻¹ (medium): Fermi doublets for the aldehydic C-H stretch.~3060 cm⁻¹ (medium): Aromatic C-H stretch. | These are highly characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spec (EI) | m/z 212: Molecular ion peak [M]⁺.m/z 211: [M-H]⁺ fragment.m/z 183: [M-CHO]⁺ fragment.m/z 105, 91, 77: Common fragments corresponding to benzoyl, benzyl, and phenyl cations. | The molecular ion should be clearly visible. Fragmentation is expected to occur at the aldehyde and ether linkages. |
Safety, Handling, and Storage
As a research chemical, 2-(Phenoxymethyl)benzaldehyde must be handled with appropriate caution. The following guidelines are based on its GHS classification and general laboratory safety protocols for aromatic aldehydes.[1][13][14][15]
| Aspect | Guideline |
| GHS Hazards | Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. Use in a well-ventilated area or a chemical fume hood.[14] |
| Handling | Avoid contact with skin and eyes.[14] Avoid breathing vapors.[13] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[13] |
| First Aid | If Swallowed: Call a poison center or doctor. Rinse mouth.[16]If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.[13]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[16] |
Conclusion
2-(Phenoxymethyl)benzaldehyde is a high-value chemical intermediate with significant, demonstrated utility in the synthesis of complex organic molecules. Its efficient one-pot synthesis and versatile chemical handles make it an attractive starting point for developing novel heterocyclic compounds in medicinal chemistry, particularly for anti-inflammatory and antimicrobial applications. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in a research and development setting.
References
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American Elements. 2-(Phenoxymethyl)benzaldehyde | CAS 168551-49-3.
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ChemicalBook. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 | 168551-49-3.
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ChemicalBook. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 synthesis.
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Sigma-Aldrich. SAFETY DATA SHEET.
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Fisher Scientific. SAFETY DATA SHEET.
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CPAChem. Safety data sheet.
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LookChem. m-PHENOXY BENZALDEHYDE.
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Chemstock. BENZALDEHYDE Safety Data Sheet.
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NIST. Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook.
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Thermo Fisher Scientific. 3-(Phenoxymethyl)benzaldehyde - SAFETY DATA SHEET.
- International Journal of Pharmaceutical Sciences Review and Research. (2023).
- Wadhawa, G. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry.
- J. Chem. & Cheml. Sci. (2017).
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BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- Khan, I., et al. (2021).
-
Google Patents. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
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